1,1-Dichloro-2-methylbutane
CAS No.: 57171-61-6
Cat. No.: VC18989685
Molecular Formula: C5H10Cl2
Molecular Weight: 141.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57171-61-6 |
|---|---|
| Molecular Formula | C5H10Cl2 |
| Molecular Weight | 141.04 g/mol |
| IUPAC Name | 1,1-dichloro-2-methylbutane |
| Standard InChI | InChI=1S/C5H10Cl2/c1-3-4(2)5(6)7/h4-5H,3H2,1-2H3 |
| Standard InChI Key | QUZVKAQHTIEVRU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(Cl)Cl |
Introduction
Synthesis and Production Methods
Radical Chlorination
The primary synthesis route involves radical chlorination of 2-methylbutane. This method employs chlorine gas (Cl₂) under ultraviolet light or thermal initiation, producing a mixture of mono- and dichlorinated products due to the statistical nature of radical substitution. The reaction proceeds via a chain mechanism:
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Initiation: Cl₂ → 2Cl-
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Propagation:
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Cl- + C₅H₁₂ → HCl + C₅H₁₁-
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C₅H₁₁- + Cl₂ → C₅H₁₁Cl + Cl-
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Termination: Radical recombination.
The selectivity for 1,1-dichloro-2-methylbutane is moderate, as secondary and tertiary carbons exhibit higher radical stability. Purification often requires fractional distillation or chromatographic techniques .
Alternative Halogenation Routes
Alternative methods include:
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Electrophilic addition: Reaction of 2-methyl-1-butene with HCl in the presence of peroxides, though this typically yields Markovnikov products.
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Nucleophilic displacement: Substitution of hydroxyl groups in alcohols using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Molecular Structure and Characterization
Structural Analysis
The compound’s structure, confirmed via NMR and IR spectroscopy, features a central carbon (C1) bonded to two chlorine atoms and a methyl group on C2. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Bond Length (C-Cl) | 1.77 Å | |
| Bond Angle (Cl-C-Cl) | 109.5° | |
| Torsional Barriers | ~3.5 kcal/mol |
Spectroscopic Data
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¹H NMR: Signals at δ 1.2–1.5 ppm (methyl groups), δ 1.8–2.1 ppm (methylene protons adjacent to Cl).
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¹³C NMR: C1 (Cl-bearing) at δ 70–75 ppm, C2 (methyl-bearing) at δ 30–35 ppm.
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IR: C-Cl stretching vibrations at 550–650 cm⁻¹.
Physical and Chemical Properties
Physical Properties
1,1-Dichloro-2-methylbutane exhibits the following characteristics:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 142–145°C | |
| Density (20°C) | 1.12 g/cm³ | |
| Solubility in Water | 0.8 g/L | |
| LogP (Octanol-Water) | 3.60 |
Gas Chromatography Data
Chromatographic retention indices on squalane columns vary with temperature :
| Temperature (°C) | Retention Index (I) | Column Type |
|---|---|---|
| 50 | 802 | Capillary |
| 70 | 806 | Capillary |
These values aid in analytical identification and purity assessment.
Chemical Reactivity and Mechanisms
Nucleophilic Substitution
The compound undergoes SN1 and SN2 reactions, with the mechanism dictated by steric hindrance:
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SN1: Favored in polar protic solvents (e.g., water, ethanol), proceeding via a carbocation intermediate.
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SN2: Dominant in polar aprotic solvents (e.g., DMSO), involving a bimolecular transition state.
Elimination Reactions
Under basic conditions (e.g., KOH/ethanol), 1,1-dichloro-2-methylbutane undergoes dehydrohalogenation to form 2-methyl-1-butene via an E2 mechanism:
The reaction rate increases with temperature and base strength.
Industrial and Research Applications
Organic Synthesis
1,1-Dichloro-2-methylbutane serves as a precursor for:
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Grignard Reagents: Reaction with magnesium yields organomagnesium intermediates.
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Polymer Chemistry: Cross-linking agent in silicone rubbers.
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Pharmaceuticals: Intermediate in antihistamine synthesis.
Solvent and Extractant
Its moderate polarity and low water solubility make it suitable for liquid-liquid extraction of nonpolar compounds .
Comparative Analysis with Structural Isomers
1,1- vs. 1,3-Dichloro-2-methylbutane
Key differences include:
| Property | 1,1-Dichloro-2-methylbutane | 1,3-Dichloro-2-methylbutane |
|---|---|---|
| Boiling Point | 142–145°C | 138–140°C |
| Solubility in Methanol | High | Moderate |
| SN2 Reactivity | Lower (steric hindrance) | Higher |
The positional isomerism significantly impacts physicochemical behavior and synthetic utility .
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